molecular formula C6H5ClN2O2 B1362665 Methyl 2-chloropyrimidine-5-carboxylate CAS No. 287714-35-6

Methyl 2-chloropyrimidine-5-carboxylate

Cat. No. B1362665
Key on ui cas rn: 287714-35-6
M. Wt: 172.57 g/mol
InChI Key: CVVMLRFXZPKILB-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

Reflux a mixture of 5-Hydroxy-pyrazine-2-carboxylic acid (6.568 g, 46.88 mmol), thionyl chloride (51 mL, 703.2 mmol), and DMF (0.50 mL) for 4 h. Cool the mixture to room temperature, concentrate in vacuo, and pump on high vacuum for 3 h. Dilute the mixture with MeOH (25 mL) and add pyridine (4.5 mL, 55.7 mmol). Stir the mixture overnight at room temperature. Adsorb the reaction mixture onto silica gel and subject the mixture to flash column chromatography (330 g column, 25%-60% ethyl acetate/n-hexane) to yield the desired product (7.380 g, 91%). mass spectrum (m/e): 173.0 (M+1).
Quantity
6.568 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]=C[C:5](C(O)=O)=[N:6][CH:7]=1.S(Cl)([Cl:13])=O.CN(C=O)C.N1C=CC=CC=1.[C:26]([O:29][CH2:30]C)(=[O:28])[CH3:27].CCCCCC>>[CH3:30][O:29][C:26]([C:27]1[CH:5]=[N:6][C:7]([Cl:13])=[CH:2][N:3]=1)=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
6.568 g
Type
reactant
Smiles
OC=1N=CC(=NC1)C(=O)O
Name
Quantity
51 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
ADDITION
Type
ADDITION
Details
Dilute the mixture with MeOH (25 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07838543B2

Procedure details

Reflux a mixture of 5-Hydroxy-pyrazine-2-carboxylic acid (6.568 g, 46.88 mmol), thionyl chloride (51 mL, 703.2 mmol), and DMF (0.50 mL) for 4 h. Cool the mixture to room temperature, concentrate in vacuo, and pump on high vacuum for 3 h. Dilute the mixture with MeOH (25 mL) and add pyridine (4.5 mL, 55.7 mmol). Stir the mixture overnight at room temperature. Adsorb the reaction mixture onto silica gel and subject the mixture to flash column chromatography (330 g column, 25%-60% ethyl acetate/n-hexane) to yield the desired product (7.380 g, 91%). mass spectrum (m/e): 173.0 (M+1).
Quantity
6.568 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]=C[C:5](C(O)=O)=[N:6][CH:7]=1.S(Cl)([Cl:13])=O.CN(C=O)C.N1C=CC=CC=1.[C:26]([O:29][CH2:30]C)(=[O:28])[CH3:27].CCCCCC>>[CH3:30][O:29][C:26]([C:27]1[CH:5]=[N:6][C:7]([Cl:13])=[CH:2][N:3]=1)=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
6.568 g
Type
reactant
Smiles
OC=1N=CC(=NC1)C(=O)O
Name
Quantity
51 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
ADDITION
Type
ADDITION
Details
Dilute the mixture with MeOH (25 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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